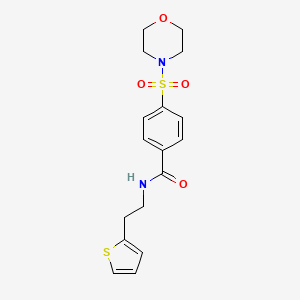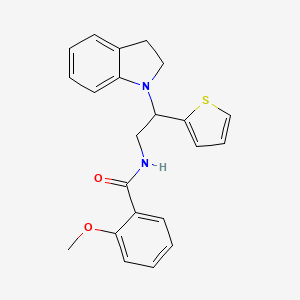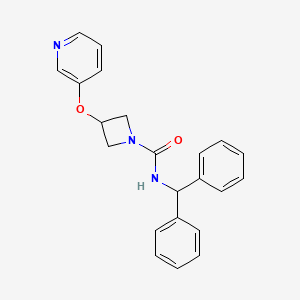
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a thiophen-2-yl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central benzene ring. The morpholinosulfonyl, thiophen-2-yl, and ethyl groups would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholinosulfonyl, thiophen-2-yl, and benzamide groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones involved reactions that could be related to the structural manipulation of compounds similar to "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide". These reactions demonstrate the versatility of thioamide compounds in synthesizing heterocyclic structures with potential therapeutic applications (Jagodziński, Wesołowska, & Sośnicki, 2000).
- The interaction of (2-bromophenyl)thioacetic acid morpholide with copper(II) chloride was studied, showing the cyclization to 2-(morpholin-4-yl)-1-benzothiophene, highlighting the complex formation involving morpholine structures, which might reflect on the synthetic pathways and interactions of "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" (Petrov et al., 2020).
Biological Activities
- Novel (2-morpholinylmethyl)benzamide derivatives were investigated for their potential medicinal applications, indicating a broad scope for the investigation of morpholine derivatives in drug discovery and development. Although not directly mentioning "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide", the study sheds light on the relevance of morpholine and benzamide structures in pharmaceutical research (Zhang, 2009).
- Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, explored their structural characterization and antifungal activity. This demonstrates the interest in exploring the biological activities of compounds containing morpholino and benzamide groups, which could extend to "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" (Weiqun et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-8-7-15-2-1-13-24-15)14-3-5-16(6-4-14)25(21,22)19-9-11-23-12-10-19/h1-6,13H,7-12H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVCGUKLVLJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)

![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)

![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)

![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)
![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)